molecular formula C20H20N2O4 B2833766 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide CAS No. 866050-76-2

3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide

Cat. No.: B2833766
CAS No.: 866050-76-2
M. Wt: 352.39
InChI Key: ZIBDWNIUUISOTB-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide is a complex organic compound featuring a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization of the Quinoline Ring: Introduction of the methoxy and methyl groups can be done via electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves coupling the quinoline derivative with a benzenecarboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The quinoline core can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, compounds with quinoline cores are often investigated for their antimicrobial, antiviral, and anticancer properties. The specific structure of 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide may interact with biological targets in unique ways, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their antimalarial activity, and modifications to the quinoline core can lead to new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.

    Modulating Receptors: Binding to and modulating the activity of various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide apart is its specific substitution pattern, which may confer unique biological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-7-16-14(11-25-2)9-19(23)21-18(16)10-17(12)22-20(24)13-5-4-6-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBDWNIUUISOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)NC(=O)C=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326070
Record name 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-76-2
Record name 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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